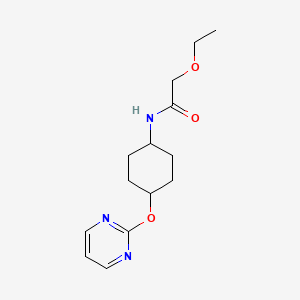

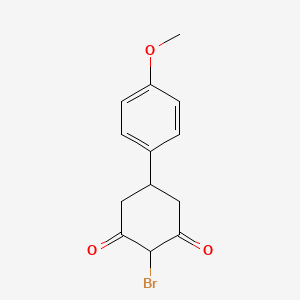

![molecular formula C12H15BrN2O3 B2989782 [2-(丁基氨基)-2-氧代乙基] 5-溴吡啶-3-羧酸酯 CAS No. 878908-86-2](/img/structure/B2989782.png)

[2-(丁基氨基)-2-氧代乙基] 5-溴吡啶-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves bromination reactions . For instance, the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis

While specific structural analysis for “[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is not available, a related compound, 2-amino 5-bromopyridinium L-tartrate, has been studied. Single crystal X-ray diffraction analysis reveals that it crystallized in an orthorhombic system with a noncentrosymmetric space group .Chemical Reactions Analysis

The bromination reaction of MPE, a similar compound, is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .科学研究应用

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, including substitutions and coupling reactions, which are fundamental in constructing complex organic molecules. For instance, it can undergo Suzuki coupling, a pivotal reaction used to create biaryl compounds .

Pharmaceutical Research

In pharmaceutical research, this compound’s bromopyridine moiety is particularly valuable. Bromopyridines are known to be key fragments in the synthesis of numerous drugs, especially those that target neurological disorders and cancers. The butylamino group could potentially be leveraged to increase lipophilicity, enhancing drug absorption .

Material Science

The bromopyridine component is also significant in material science. It can be used to synthesize novel materials with potential applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The electron-withdrawing nature of the bromine atom can be exploited to tune the electronic properties of these materials .

Catalysis

Catalysts containing pyridine rings are common in various chemical processes. The compound could be used to develop new catalysts or ligands for catalytic systems, potentially improving efficiency and selectivity in reactions like hydrogenation and carbon-carbon bond formation .

Fluorescent Probes

The structure of “[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” suggests potential use in the development of fluorescent probes. These probes are crucial in bioimaging and diagnostics, providing insights into biological processes at the molecular level .

Agrochemical Development

Lastly, bromopyridines are often components of agrochemicals. This compound could be investigated for its efficacy in plant protection products, possibly leading to the development of new herbicides or insecticides that are more environmentally friendly and target-specific .

安全和危害

属性

IUPAC Name |

[2-(butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-2-3-4-15-11(16)8-18-12(17)9-5-10(13)7-14-6-9/h5-7H,2-4,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHBXCUBENRNFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)COC(=O)C1=CC(=CN=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine](/img/structure/B2989700.png)

![[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2989702.png)

![2-[(3-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2989707.png)

![(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate](/img/structure/B2989710.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2989716.png)

![N-(2-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2989719.png)

![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2989721.png)